molecular formula C11H13NO2 B13526854 4-(2,3-Dimethylphenyl)oxazolidin-2-one

4-(2,3-Dimethylphenyl)oxazolidin-2-one

Cat. No.: B13526854
M. Wt: 191.23 g/mol
InChI Key: GVBUPJABBHWNCH-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenyl isocyanate with an amino alcohol, followed by cyclization to form the oxazolidinone ring. Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis. The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

4-(2,3-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-7-4-3-5-9(8(7)2)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

GVBUPJABBHWNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2COC(=O)N2)C

Origin of Product

United States

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